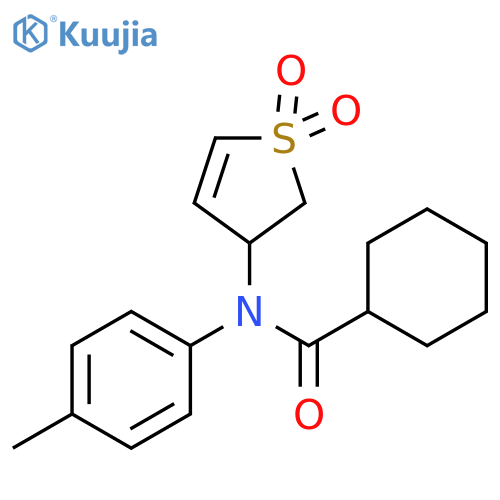Cas no 863020-57-9 (N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide)
N-(1,1-ジオキソ-2,3-ジヒドロ-1λ⁶-チオフェン-3-イル)-N-(4-メチルフェニル)シクロヘキサンカルボキサミドは、高度に特異的な化学構造を有する有機化合物です。この化合物は、チオフェン環とシクロヘキサン骨格の融合により優れた立体配座安定性を示し、医薬品中間体や機能性材料としての応用が期待されます。特に、1,1-ジオキソチオフェン部位は電子求引性が高く、分子内電荷移動特性を付与する点が特徴です。4-メチルフェニル基の導入により脂溶性が調整され、生体適合性の向上が図られています。結晶性に優れ、保存安定性が高いため、精密合成化学における利用価値が注目されています。

863020-57-9 structure
商品名:N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide
- Cyclohexanecarboxamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-N-(4-methylphenyl)-
- N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
- AKOS024595666
- SR-01000008430
- SR-01000008430-1
- 863020-57-9
- F0678-0387
-
- インチ: 1S/C18H23NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h7-12,15,17H,2-6,13H2,1H3
- InChIKey: NRFPMQZSOPRIPS-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(C2C=CS(=O)(=O)C2)C2=CC=C(C)C=C2)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 333.13986477g/mol
- どういたいしつりょう: 333.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0678-0387-3mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-25mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-20mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-100mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-20μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-75mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-2mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-2μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-10μmol |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0678-0387-40mg |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide |
863020-57-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
863020-57-9 (N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
